molecular formula C18H24N2O3 B1532137 Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate CAS No. 1032143-15-9

Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate

Cat. No. B1532137
CAS RN: 1032143-15-9
M. Wt: 316.4 g/mol
InChI Key: BAJKPBFRCUBTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C18H24N2O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate is involved in various chemical synthesis and transformations. For instance, it's used in the synthesis of spirocyclic oxindole analogues through key steps such as dianion alkylation and cyclization, highlighting its utility in creating complex molecular structures with potential biological activities (Teng, Zhang, & Mendonça, 2006). Additionally, its role in the synthesis of spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline]s under visible-light catalysis demonstrates its versatility in facilitating domino reactions for the construction of functionalized molecular frameworks (Jiang, Sun, Sun, & Yan, 2017).

Multicomponent Reactions

The compound serves as a critical intermediary in multicomponent reactions, exemplified by its involvement in three sequential C-N bond formations where tert-butyl nitrite acts as an oxidant and N1 synthon, facilitating the formation of fused quinolines and isoquinolines (Sau, Rakshit, Modi, Behera, & Patel, 2018). Such reactions are instrumental in the efficient construction of heterocyclic compounds, which are foundational in pharmaceuticals and materials science.

Photo-and Thermochromic Properties

Derivatives of this compound exhibit intriguing photo-and thermochromic properties in solutions, as shown in the synthesis of spiro[6-azaperimidine-2,4′-cyclohexa-2′,5′-dien]-1′-one derivatives. The structural and dynamic studies of these derivatives, including X-ray diffraction and dynamic NMR spectroscopy, open up avenues for developing materials with potential applications in sensors and molecular switches (Komissarov et al., 1997).

N-Sulfonyl Pictet–Spengler Reaction

The N-sulfonyl Pictet–Spengler reaction is another area where tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate finds application. This high-yielding synthesis approach to variously substituted 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] showcases the compound's role in enabling key synthetic methodologies for the preparation of complex heterocyclic systems (Liu, Jian, Sebhat, & Nargund, 2006).

properties

IUPAC Name

tert-butyl 1-oxospiro[2,3-dihydroisoquinoline-4,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-10-8-18(9-11-20)12-19-15(21)13-6-4-5-7-14(13)18/h4-7H,8-12H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJKPBFRCUBTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678295
Record name tert-Butyl 1-oxo-2,3-dihydro-1H,1'H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate

CAS RN

1032143-15-9
Record name tert-Butyl 1-oxo-2,3-dihydro-1H,1'H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate
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Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate
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Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate
Reactant of Route 4
Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate
Reactant of Route 5
Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate
Reactant of Route 6
Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate

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